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Introduction to NF-kB Signaling and Andrographolide

The nuclear factor kappa B (NF-xB) signaling pathway represents a master regulatory system that
controls the expression of numerous genes involved in inflammation, immunity, cell proliferation, and
survival. This transcription factor exists as homo- or heterodimers composed of five subunit proteins:
p105/p50 (NF-kB1), p100/p52 (NF-kB2), p65 (RelA), RelB, and c-Rel. In resting cells, NF-kB complexes
remain sequestered in the cytoplasm through interaction with inhibitory I-kB proteins. Upon cellular
activation by diverse stimuli (including cytokines, pathogens, or stress signals), the I-kB kinase (IKK)
complex phosphorylates I-kB proteins, targeting them for ubiquitination and proteasomal degradation. This
process liberates NF-kB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus,
where they bind specific DNA promoter sequences and initiate transcription of target genes involved in

inflammation, immunity, and cell survival [1].

Andrographolide is a biologically active labdane diterpenoid compound (molecular formula: C20H300s;
molecular weight: 350.4 g/mol) isolated from the medicinal plant Andrographis paniculata Nees
(Acanthaceae family). This plant has been extensively used in traditional medicine systems across Asia,
including China, India, Japan, and Korea, for treating inflammatory disorders, infections, and various other

ailments [2] [1]. Andrographolide constitutes the primary active component of this plant, with
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concentrations ranging from 0.054% to 4.686%, with leaves containing the highest concentration [2].
Contemporary pharmacological investigations have revealed that andrographolide possesses diverse
therapeutic properties, including anti-inflammatory, anticancer, anti-angiogenic, antioxidant, antimalarial,
antidiabetic, antiviral, and antibacterial effects [2]. Its anti-inflammatory properties are particularly
noteworthy, with research demonstrating potent inhibitory effects on the NF-kB signaling pathway, earning it

the description as a "regulator of the master regulator” [1].

Molecular Mechanism of Andrographolide-Mediated
NF-kB Inhibition

Direct Covalent Modification of the p50 Subunit

The primary molecular mechanism through which andrographolide inhibits NF-kB signaling involves direct
covalent modification of the p50 subunit. Research by Xia et al. (2004) demonstrated that andrographolide
forms a covalent adduct with the reduced cysteine 62 (Cys62) residue located within the DNA-binding
domain of the p50 subunit [1] [3]. This specific interaction sterically hinders the binding of NF-«B to its
cognate DNA promoter sequences, thereby preventing the transcription of downstream target genes. Notably,
this mechanism does not affect the upstream signaling events leading to NF-kB activation, including IkBa
degradation or the nuclear translocation of p50 and p65 subunits [1]. This distinctive pharmacological action
represents a unique approach to NF-«kB inhibition compared to other anti-inflammatory agents that typically

target upstream signaling components.

Effects on Phosphorylation and Nuclear Translocation

While the covalent modification of p50 represents the primary mechanism, additional studies suggest that
andrographolide and its derivatives may influence other aspects of NF-kB signaling. Certain andrographolide
derivatives (compounds 3b and 5a) have been shown to inhibit the nuclear translocation of the NF-kB p65
subunit [4]. Other derivatives (compounds 3b, 5a, 3a, 5b, and 6b) can attenuate phosphorylation of both
p65 and IkBq, indicating potential effects on kinase activity within the pathway [4]. One specific derivative
(compound 6b) additionally suppresses the protein expression of the NF-kB p65 subunit itself [4]. These

findings indicate that structural modifications of andrographolide can yield compounds with varying
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mechanisms of action within the NF-kB signaling cascade, potentially leading to differentiated therapeutic

effects.

Inhibition of TLR4/NF-kB Signaling Axis

Andrographolide also demonstrates inhibitory effects on the Toll-like receptor 4 (TLR4)/NF-kB signaling
axis, which represents a crucial pathway in innate immunity and inflammation. In multiple myeloma cells,
andrographolide treatment resulted in downregulation of TLR4 and NF-kB protein expression,
accompanied by reduced cell proliferation and increased apoptosis [5]. The significance of this pathway was
confirmed through RNA interference experiments, where TLR4- or NF-kB-targeting small interfering RNA
enhanced the anti-proliferative and pro-apoptotic effects of andrographolide [5]. This suggests that
andrographolide's therapeutic effects in hematological malignancies may involve disruption of the TLR4/NF-

kB signaling cascade at multiple levels.

Therapeutic Applications and Experimental Evidence

Cancer Therapeutics

The anticancer properties of andrographolide have been extensively investigated across various cancer
types, with compelling evidence supporting its potential as a therapeutic agent, particularly through NF-«B

inhibition:

Table 1: Anticancer Effects of Andrographolide via NF-kB Inhibition

:;;:er Experimental Model Key Findings Mechanistic Insights Reference
Breast MMTV-PYyMT ~60% reduction in Inhibition of NF-kB/miR- [6]
Cancer transgenic mice tumor growth and 21-5p/PDCD4 signaling

(spontaneous metastasis pathway; Downregulation

luminal-like breast of miR-21-5p;

cancer) Upregulation of PDCD4
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-Cr:;::er Experimental Model Key Findings Mechanistic Insights Reference
Multiple OPM1 human Dose-dependent Downregulation of TLR4 [5]
Myeloma myeloma cell line inhibition of and NF-kB protein
proliferation (1-10 expression; Enhanced
MM); Induction of effect with TLR4/NF-kB
apoptosis; Activation SiRNA
of caspase-9/3
Colorectal HCT116 cell line ICs0 <8 UM for Inhibition of NF-kB [2]
Cancer proliferation inhibition signaling pathway;
Additional effects on HIF-
1 and JAK/STAT
pathways
Various Multiple cancer cell Inhibition of growth, Broad-spectrum [2]
Cancers lines (breast, lung, multiplication, and anticancer effects

colorectal, bladder,
colon, prostate,
leukemic)

metastasis

through NF-kB pathway
inhibition

The dose-dependent response observed in multiple studies is particularly noteworthy. In multiple myeloma
cells, andrographolide concentrations ranging from 1.0 to 10.0 pM resulted in progressively reduced cell
proliferation and increased apoptosis, with associated activation of caspase-9 and caspase-3 executioner
enzymes [5]. In breast cancer models, in vivo administration of andrographolide (5 pg/g, intraperitoneally,
twice weekly for 4 weeks) significantly suppressed both tumor growth and lung metastasis in MMTV-PyMT

transgenic mice [6].

Inflammatory and Vascular Diseases

Beyond oncology, andrographolide demonstrates significant efficacy in various inflammatory and vascular

conditions:

¢ Arterial Restenosis: In a murine model of arterial restenosis, andrographolide treatment resulted in

approximately 60% reduction in neointimal hyperplasia [3]. The critical role of p50 in this process
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was confirmed through experiments with p50-deficient mice (p50~/~), where andrographolide
treatment did not provide additional benefit, confirming its specificity for the p50 subunit [3]. The
therapeutic effect was associated with reduced expression of NF-kB target genes, including tissue
factor (TF), E-selectin, and vascular cell adhesion molecule-1 (VCAM-1), along with decreased

infiltration of CD68+ macrophages into injured arterial walls [3].

e Acute Lung Injury: In LPS-induced acute pulmonary inflammation models, andrographolide
derivatives (particularly compound 3b) demonstrated protective effects through inhibition of p65

phosphorylation and reduction of serum pro-inflammatory cytokines and chemokines [4].

e Rheumatoid Arthritis: Andrographolide imparted anti-inflammatory effects in adjuvant-induced
arthritis models by suppressing NF-kB activation and the expression of key inflammatory enzymes [1].
Based on this evidence, andrographolide is currently prescribed for rheumatoid arthritis treatment in
China [1].

¢ Viral Infections: Andrographolide exhibits antiviral activity against chikungunya virus (CHIKV) and
SARS-CoV-2. For CHIKYV infection, it reduced viral RNA copy numbers and viral protein expression
both in vitro and in vivo, while also decreasing TNF-a production responsible for severe arthritic pain
in chikungunya fever [1]. For SARS-CoV-2, andrographolide inhibited virion production in human
lung epithelial cells (Calu-3) with an impressive ICso of 0.034 pM, potentially through targeting non-

structural proteins of the virus [2].

Andrographolide Derivatives and Structure-Activity
Relationships

The exploration of andrographolide derivatives has revealed important structure-activity relationships

(SAR) that inform drug development efforts:

Table 2: Andrographolide Derivatives and Their Biological Activities
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Derivative Structural Biological -
o o Key Findings Reference
Name/Compound Modification Activity
19-(2-furoyl)-1,2- Furoyl ester at Anticancer ICs0 <8 UM against [2]
didehydro-3-ox- C19 HCT116 and MCF-7
andrographolide cell lines
12-dithiocarbamate-14- Dithiocarbamate Anticancer Potent activity against [2]
deoxyandrographolide at C12, deoxy at MCF-7 and KKU-055
Cl14 cancer cells
3,19-analogue of 12- Thioether at C12, Anticancer Cytotoxic effect on [2]
thioether modified 3,19- MCF-7 human breast
andrographolide positions cancer cells
Compound 3b 14B-configuration,  Anti- Inhibition of NF-kB p65  [4]
deprotected 3,19- inflammatory  nuclear translocation
acetonylidene and phosphorylation;
Protection against
LPS-induced acute
lung injury
Compound 5a 1l4a-configuration,  Anti- Inhibition of NF-kB p65  [4]
19-acetylated inflammatory  nuclear translocation
and phosphorylation
AL-1 Specific analog Antidiabetic Improved insulin [4]
(structure not resistance;
detailed) Downregulation of NF-
KB signaling;
Hypoglycemic effect at
40-80 mg/kg

The stereochemical configuration at critical positions significantly influences biological activity. For
instance, 143-compounds (e.g., 3b) generally exhibit improved NF-«kB inhibitory activity compared to their
14a-counterparts (e.g., 3a) [4]. Similarly, selective acylation at specific hydroxyl groups (e.g., 19-acetylation

in 5a and 5b) enhances activity compared to di-acetylated derivatives (4a and 4b) [4]. Modifications that
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increase structural rigidity by restricting rotation around C9-C11 and C11-C12 bonds may also influence

potency by reducing competence as Michael acceptors [4].

Experimental Protocols and Methodologies

In Vitro Assessment of NF-kB Inhibition

e Cell-based Reporter Assays: Utilize luciferase reporters under the control of NF-kB-responsive
promoters (e.g., TNF-a/NF-kB or TLR4/NF-kB response elements) in AD-293 or HeLa cell lines.
Treat cells with andrographolide or derivatives (typically 1-10 pM) for specified durations, then

measure luciferase activity as a readout of NF-kB transcriptional activity [4].

e Electrophoretic Mobility Shift Assay (EMSA): Assess NF-kB DNA-binding activity directly.
Incubate nuclear extracts from treated cells with 32P-labeled NF-kB oligonucleotide probes, then
separate protein-DNA complexes from free probes using non-denaturing polyacrylamide gel
electrophoresis. Andrographolide treatment (10 pM) shows inhibited NF-kB DNA binding without

affecting nuclear translocation [1].

e Western Blot Analysis: Evaluate NF-kB pathway components and target genes. Extract proteins from
treated cells, separate by SDS-PAGE, transfer to membranes, and probe with antibodies specific for
phospho-IkBaq, total IkBa, phospho-p65, total p65, TLR4, or NF-kB target proteins (e.g., VCAM-1, E-
selectin). In multiple myeloma cells, andrographolide (1-10 pM, 24 hours) downregulated both TLR4

and NF-kB protein expression in a dose-dependent manner [5].

e Immunofluorescence Microscopy: Monitor NF-kB subcellular localization. Fix treated cells,
permeabilize, and incubate with anti-p65 antibodies followed by fluorophore-conjugated secondary
antibodies. Visualize using confocal microscopy. Certain andrographolide derivatives (3b, 5a) inhibit

nuclear translocation of the p65 subunit following stimulation [4].

Functional Cellular Assays
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¢ Cell Viability Assays: Employ MTT or CCK-8 assays to assess proliferation. Seed cancer cells (e.g.,
OPM1 multiple myeloma cells at 1x10%/well), treat with andrographolide (1-10 pM) for 24-72 hours,

then add MTT reagent. Measure formazan crystal formation spectrophotometrically at 550 nm [5].

e Apoptosis Detection: Use Annexin V/propidium iodide staining and flow cytometry. Treat cells with
andrographolide, harvest, then incubate with Annexin V-FITC and PI. Analyze by flow cytometry to
distinguish viable (Annexin V~/PI7), early apoptotic (Annexin V*/PI7), late apoptotic (Annexin
V+/PI*), and necrotic (Annexin V~/PI*) populations [5].

o Caspase Activation Assays: Utilize colorimetric caspase assay kits based on cleavage of specific
substrates (LEHD-pNA for caspase-9, Ac-DEVD-pNA for caspase-3). Measure cleavage product

accumulation spectrophotometrically at 405 nm [5].

In Vivo Experimental Models

¢ Arterial Restenosis Model: Employ murine carotid artery ligation model. Subject mice to arterial
ligation, then administer andrographolide (typically 1-5 mg/kg/day) via intraperitoneal injection. After
4 weeks, harvest arteries for histological analysis of neointimal hyperplasia, assessing intima-to-media

ratio. Andrographolide treatment results in approximately 60% reduction in neointimal formation [3].

e Breast Cancer Metastasis Model: Use MMTV-PyMT transgenic mice that spontaneously develop
luminal-like breast cancer with lung metastases. Administer andrographolide (5 pg/g, intraperitoneally,
twice weekly) for 4 weeks. Monitor tumor volume regularly and assess metastatic burden in lungs

post-sacrifice [6].

e Acute Lung Injury Model: Induce pulmonary inflammation by intratracheal LPS instillation in mice.
Pretreat with andrographolide or derivatives (e.g., compound 3b) intravenously or orally. Evaluate lung
inflammation by histology, bronchoalveolar lavage fluid cytokine levels, and serum inflammatory

markers [4].

NF-kB Signhaling Pathway and Andrographolide
Inhibition Visual Representation
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The following diagram illustrates the NF-kB signaling pathway and the specific points of inhibition by
andrographolide:
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Diagram 1: NF-kB signaling pathway and andrographolide inhibition mechanisms. Andrographolide

directly targets p50 subunit while derivatives affect multiple pathway components.

Conclusion and Future Perspectives

Andrographolide represents a promising therapeutic candidate with a unique mechanism of action
targeting the NF-kB signaling pathway. Its direct covalent modification of the p50 subunit at Cys62
distinguishes it from conventional anti-inflammatory agents and provides a compelling molecular strategy
for therapeutic intervention. The broad-spectrum efficacy of andrographolide across diverse disease models
—including cancer, inflammatory conditions, vascular pathologies, and viral infections—highlights its

therapeutic potential and underscores the central role of NF-kB signaling in these processes.

Future research directions should focus on:

e Optimizing derivative structures to enhance potency and selectivity while reducing potential off-
target effects

¢ Improving pharmaceutical properties such as bioavailability and metabolic stability through
targeted chemical modifications

e Exploring combination therapies with conventional agents to potentially synergize therapeutic
effects while minimizing toxicity

e Advancing clinical translation through well-designed human trials that build upon the robust
preclinical evidence summarized in this review
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Disclaimer & Data Validity:
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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